![molecular formula C11H23O3PS B14585118 Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate CAS No. 61022-55-7](/img/structure/B14585118.png)
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring substituted with a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclohexyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
化学反応の分析
Types of Reactions
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate derivatives .
科学的研究の応用
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate has several scientific research applications:
作用機序
The mechanism of action of diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form stable complexes with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonate esters such as dimethyl methylphosphonate and diethyl ethylphosphonate . These compounds share the phosphonate functional group but differ in their alkyl substituents.
Uniqueness
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate is unique due to the presence of the cyclohexyl ring and the methylsulfanyl group, which confer distinct chemical properties and reactivity compared to other phosphonate esters . This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
61022-55-7 |
|---|---|
分子式 |
C11H23O3PS |
分子量 |
266.34 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-1-methylsulfanylcyclohexane |
InChI |
InChI=1S/C11H23O3PS/c1-4-13-15(12,14-5-2)11(16-3)9-7-6-8-10-11/h4-10H2,1-3H3 |
InChIキー |
FQJQYMHHMUCSTM-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1(CCCCC1)SC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


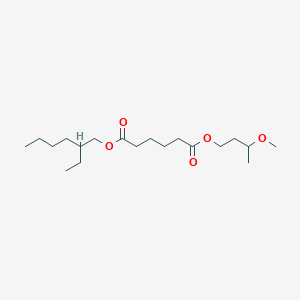
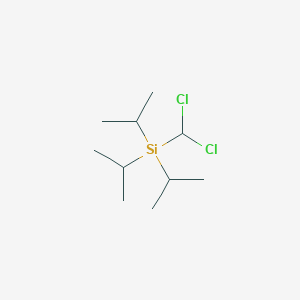
![1,4-Bis[2-(2-methoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14585047.png)
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
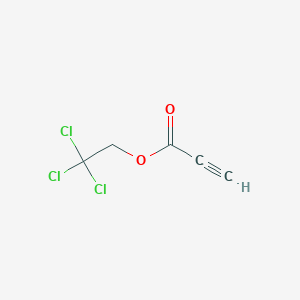
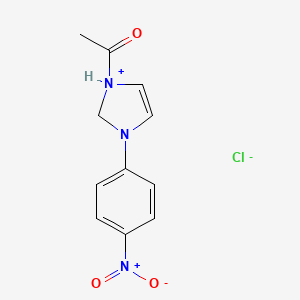
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
![4-Anilino-1-{[(4-methylphenyl)methoxy]carbonyl}piperidine-4-carboxylate](/img/structure/B14585088.png)
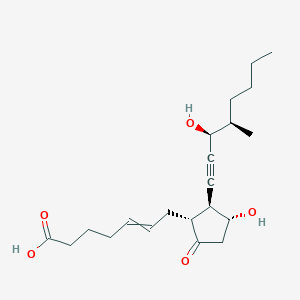
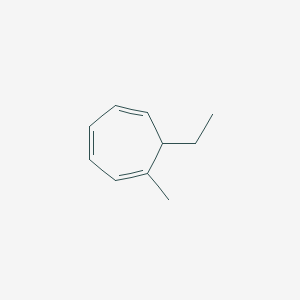
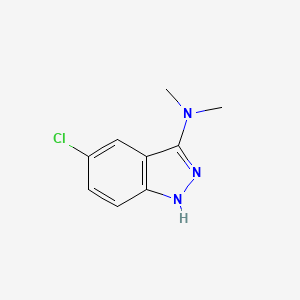
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

